![molecular formula C10H10N4OS B2484892 N-[(5-硫代-1H-1,2,4-三唑-3-基)甲基]苯甲酰胺 CAS No. 320420-23-3](/img/structure/B2484892.png)

N-[(5-硫代-1H-1,2,4-三唑-3-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

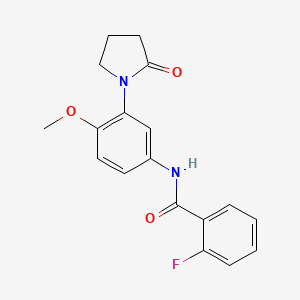

“N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities . They are also found in many natural products, drugs, enzymes, and structural cell proteins .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of succinic anhydride with aminoguanidine hydrochloride . The reaction optimization results show that higher yields are obtained using CuSO4 and sodium ascorbate in DMF–water (2:1) .Molecular Structure Analysis

The molecular structure of “N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” can be confirmed by various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学研究应用

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry. The substituted 1,2,3-triazole motif structurally resembles to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their high chemical stability and aromatic character .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and aromatic character .

未来方向

The future directions for “N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be further optimized and developed as potential therapeutic agents .

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives are of interest for their biological activity . They are structural units of antiviral drugs like Riamilovir and Triazid .

Mode of Action

It’s known that the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4h-1,2,4-triazol-3-amine under solvent-free conditions gave a product of nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can have various biological effects, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .

属性

IUPAC Name |

N-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c15-9(7-4-2-1-3-5-7)11-6-8-12-10(16)14-13-8/h1-5H,6H2,(H,11,15)(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVLSOZMXJAWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)

![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)

![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)

![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)

![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)

![ethyl 3-cyano-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2484832.png)